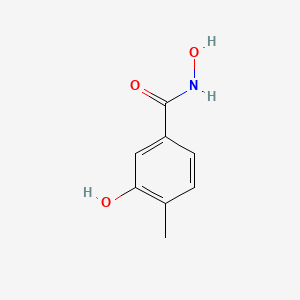

N,3-dihydroxy-4-methylbenzamide

Description

BenchChem offers high-quality N,3-dihydroxy-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,3-dihydroxy-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N,3-dihydroxy-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-2-3-6(4-7(5)10)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSVGKFZWOSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Variation of Substituents and Impact on Activity Profiles

The systematic variation of substituents on a lead compound is a fundamental strategy in medicinal chemistry to probe the SAR and optimize biological activity. Studies on various benzamide (B126) and hydroxamic acid derivatives have demonstrated the impact of such modifications. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the phenoxy ring and the nature of the substituent on the benzamide nitrogen were found to be critical for activity. Another study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as HDAC inhibitors showed that substitutions on the phenyl ring of the propanamido moiety significantly influenced their inhibitory potency. nih.gov

Despite these examples within the broader classes, there is no available research detailing the synthesis and biological evaluation of a series of N,3-dihydroxy-4-methylbenzamide derivatives where substituents on the phenyl ring or at the amide nitrogen have been systematically varied.

Development of Predictive Models for Structure Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding drug design. nih.gov Numerous QSAR studies have been published for benzamide (B126) and hydroxamic acid derivatives. For instance, a 3D-QSAR model for aminophenyl benzamide HDAC inhibitors showed a high correlation coefficient, indicating its predictive power. eurekaselect.com Another QSAR study on benzaldehyde (B42025) derivatives identified hydrophobicity and electronic effects as key predictors of their inhibitory activity. nih.gov

A search for QSAR models specifically developed for N,3-dihydroxy-4-methylbenzamide and its derivatives did not yield any results. The development of a robust QSAR model requires a dataset of compounds with a range of biological activities, which, as previously noted, is not available for this specific scaffold.

Conformational Analysis and Its Correlation with Biological and Chemical Activities

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic electronic properties of N,3-dihydroxy-4-methylbenzamide. These methods allow for the precise modeling of the molecule's geometry and electron distribution, which are fundamental to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool within quantum chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For molecules similar to N,3-dihydroxy-4-methylbenzamide, such as other dihydroxybenzene derivatives, the HOMO is often located on the hydroxyl groups, indicating these sites are prone to electrophilic attack and are the primary sites for antioxidant activity through hydrogen or electron donation. jppres.com Conversely, the LUMO is typically distributed over the aromatic ring, suggesting these are the regions most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A smaller HOMO-LUMO gap implies a molecule is more polarizable and more reactive. For N,3-dihydroxy-4-methylbenzamide, a hypothetical FMO analysis would likely reveal a similar distribution of these orbitals, with the dihydroxy-substituted ring being the main center of reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for N,3-dihydroxy-4-methylbenzamide and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N,3-dihydroxy-4-methylbenzamide | -5.8 | -1.2 | 4.6 |

| Catechol | -5.6 | -0.9 | 4.7 |

| Resorcinol | -6.0 | -0.8 | 5.2 |

| Hydroquinone (B1673460) | -5.5 | -1.1 | 4.4 |

Note: The values for N,3-dihydroxy-4-methylbenzamide are illustrative and based on trends observed in similar molecules. The values for catechol, resorcinol, and hydroquinone are representative of typical DFT calculations.

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving N,3-dihydroxy-4-methylbenzamide. This allows for the prediction of the most likely reaction pathways and the identification of high-energy transition states. For instance, in studying its potential role as an antioxidant, DFT calculations can model the hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction enthalpies for various pathways. This information is crucial for understanding the kinetics and thermodynamics of its reactions. For example, the analysis could reveal whether the 3-hydroxyl or the N-hydroxyl group is more likely to participate in radical scavenging reactions.

Molecular Dynamics Simulations of N,3-dihydroxy-4-methylbenzamide and Complexes

Molecular dynamics (MD) simulations provide a dynamic view of N,3-dihydroxy-4-methylbenzamide and its interactions with its environment over time. These simulations solve Newton's equations of motion for a system of atoms, offering insights into conformational changes and binding events that are inaccessible to static quantum chemical methods.

In the context of drug discovery, MD simulations are essential for understanding how N,3-dihydroxy-4-methylbenzamide might interact with a biological target, such as an enzyme or receptor. nih.gov After an initial docking pose is predicted, MD simulations can be run to assess the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. The dynamic nature of MD allows for the observation of how the ligand and protein adapt to each other's presence, providing a more realistic model of the binding event.

The conformation of N,3-dihydroxy-4-methylbenzamide, particularly the orientation of the hydroxyl and amide groups, can be significantly influenced by the surrounding solvent. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of these effects. nih.gov For example, in an aqueous environment, water molecules can form hydrogen bonds with the polar groups of the molecule, stabilizing certain conformations over others. Understanding the conformational preferences of N,3-dihydroxy-4-methylbenzamide in different solvents is crucial for predicting its solubility, reactivity, and ability to cross biological membranes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in medicinal chemistry to guide the design of new molecules with improved properties.

For a series of benzamide (B126) derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. nih.gov The model would be built using a set of molecules with known activities and a range of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

The resulting QSAR equation provides a quantitative measure of how each descriptor influences the activity. jppres.comunair.ac.idresearchgate.net For example, a positive coefficient for a hydrophobic descriptor would suggest that increasing the hydrophobicity of a particular region of the molecule could lead to higher activity. These models can then be used to predict the activity of new, unsynthesized derivatives of N,3-dihydroxy-4-methylbenzamide, prioritizing the most promising candidates for synthesis and testing.

Table 2: Representative Descriptors Used in QSAR/QSPR Studies of Benzamide Derivatives

| Descriptor Type | Example Descriptors | Potential Application for N,3-dihydroxy-4-methylbenzamide |

| Electronic | HOMO/LUMO energies, Partial atomic charges, Dipole moment | Predicting reactivity and interaction with polar targets. |

| Steric | Molecular weight, Molecular volume, Surface area | Correlating molecular size and shape with binding affinity. |

| Topological | Connectivity indices, Wiener index | Describing molecular branching and complexity. |

| Hydrophobic | LogP, Polar surface area (PSA) | Predicting membrane permeability and solubility. |

Development and Validation of Predictive Models

Predictive models are essential tools in computational chemistry. For N,3-dihydroxy-4-methylbenzamide, these models can be developed to forecast its biological activity, physicochemical properties, and potential toxicity. Techniques like Quantitative Structure-Activity Relationship (QSAR) are employed to build these models. nih.gov

QSAR models are based on the principle that the biological activity of a chemical is related to its molecular structure. By analyzing a series of related compounds, these models can identify the structural features that are important for a specific activity. For instance, in a study of benzamide derivatives as ROCK1 inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed. nih.gov These models showed good predictive ability, which is crucial for the rational design of new and more potent inhibitors. nih.gov

The validation of these models is a critical step to ensure their reliability. This is often done using statistical methods and by testing the model's ability to predict the activity of compounds not used in its development.

| Model Type | Validation Parameters | Significance |

| CoMFA | q² = 0.616, R² = 0.972 | Reliable predictability for ROCK1 inhibitors. nih.gov |

| CoMSIA | q²= 0.740, R² = 0.982 | High predictability for ROCK1 inhibitors. nih.gov |

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein or enzyme. tandfonline.com This method was used to identify new hydroxamic acid derivatives as potential HDAC3 inhibitors. tandfonline.comnih.gov

The process often starts with a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups necessary for biological activity. This model is then used to filter large compound databases. The hits from this initial screening are then subjected to more rigorous evaluations, such as molecular docking, which predicts the binding orientation of a molecule to its target. tandfonline.com Through this approach, several promising hit molecules were identified for further investigation. tandfonline.com

In Silico Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In silico PK/PD modeling uses computer simulations to predict how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it exerts its therapeutic effect. nih.gov This is a vital part of drug development, as it helps to anticipate a compound's behavior in a living organism.

Prediction of Metabolic Sites and Pathways

A key aspect of PK/PD modeling is the prediction of a compound's metabolic fate. The human body has a range of enzymes, particularly in the liver, that can modify foreign compounds to facilitate their excretion. univie.ac.at Predicting where these modifications will occur on a molecule, known as the sites of metabolism (SoM), is crucial. univie.ac.atchemrxiv.org

For benzamide derivatives, metabolism can involve hydroxylation of the aromatic ring or modifications to the amide group. nih.gov For example, N-methylbenzamides can be metabolized to N-(hydroxymethyl) compounds. nih.gov Computational tools like FAME 3 can predict both phase 1 and phase 2 metabolic sites. univie.ac.at These predictions are based on machine learning models trained on large datasets of known metabolic transformations. univie.ac.atchemrxiv.org

Simulation of Transport Mechanisms Across Biological Barriers

For a compound to be effective, it must be able to reach its target site in the body. This often requires crossing biological barriers like the intestinal wall or the blood-brain barrier. In silico methods can simulate these transport mechanisms.

Molecular and Cellular Mechanistic Investigations of N,3 Dihydroxy 4 Methylbenzamide

Identification and Characterization of Direct Molecular Targets

The initial step in understanding the mechanism of action of a compound like N,3-dihydroxy-4-methylbenzamide involves identifying its direct molecular binding partners within the cell. These targets are typically proteins, such as enzymes or receptors, or nucleic acids.

Enzyme Kinetics and Inhibition Mechanisms

Should N,3-dihydroxy-4-methylbenzamide be found to interact with an enzyme, a series of kinetic studies would be performed to characterize the nature of this interaction. These studies would determine the compound's inhibitory potency and its mechanism of inhibition.

Table 1: Hypothetical Enzyme Inhibition Data for N,3-dihydroxy-4-methylbenzamide

| Enzyme Target | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition |

| Not Determined | - | - | - |

IC₅₀ (Half-maximal inhibitory concentration): This value would quantify the concentration of N,3-dihydroxy-4-methylbenzamide required to inhibit the enzyme's activity by 50%. A lower IC₅₀ indicates greater potency.

Kᵢ (Inhibition constant): This is a more precise measure of the binding affinity between the inhibitor and the enzyme.

Mechanism of Inhibition: This would describe how the compound inhibits the enzyme. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition, which can be elucidated through Lineweaver-Burk or other graphical analyses of kinetic data.

Receptor Binding and Allosteric Modulation Studies

If N,3-dihydroxy-4-methylbenzamide were to target a receptor, binding assays would be essential to determine its affinity and whether it acts as an agonist, antagonist, or allosteric modulator.

Table 2: Hypothetical Receptor Binding Data for N,3-dihydroxy-4-methylbenzamide

| Receptor Target | K𝘥 (nM) | Bₘₐₓ (fmol/mg protein) | Mode of Action |

| Not Determined | - | - | - |

K𝘥 (Dissociation constant): This represents the concentration of the compound at which 50% of the receptors are occupied, indicating its binding affinity.

Bₘₐₓ (Maximum binding capacity): This reflects the total number of binding sites for the compound in a given tissue or cell preparation.

Mode of Action: This would clarify whether the compound activates the receptor (agonist), blocks the action of the natural ligand (antagonist), or binds to a site other than the primary ligand binding site to modulate receptor activity (allosteric modulator).

Nucleic Acid Binding and Conformational Changes

Some small molecules can exert their effects by directly binding to DNA or RNA, potentially altering their structure and function. Studies to investigate this would involve techniques like UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism.

Table 3: Hypothetical Nucleic Acid Interaction Data for N,3-dihydroxy-4-methylbenzamide

| Nucleic Acid Target | Binding Constant (K) (M⁻¹) | Binding Mode | Induced Conformational Change |

| Not Determined | - | - | - |

Binding Constant (K): This value indicates the strength of the interaction between the compound and the nucleic acid.

Binding Mode: This would describe the nature of the binding, such as intercalation (inserting between base pairs), groove binding, or electrostatic interactions.

Induced Conformational Change: This would detail any changes in the nucleic acid's three-dimensional structure upon compound binding, which could impact processes like replication or transcription.

Elucidation of Perturbed Cellular Signaling Pathways

Beyond direct molecular targets, a comprehensive understanding requires investigating the downstream effects on cellular signaling networks.

Analysis of Signal Transduction Cascades

The binding of a compound to its primary target often initiates a cascade of intracellular signaling events. Techniques such as Western blotting and phospho-specific antibody arrays would be used to map these changes.

Table 4: Hypothetical Effects of N,3-dihydroxy-4-methylbenzamide on Key Signaling Proteins

| Signaling Pathway | Key Protein | Change in Phosphorylation |

| Not Determined | - | - |

Signaling Pathway: This would identify the specific pathways affected, such as the MAPK/ERK or PI3K/Akt pathways.

Key Protein: This would specify the individual proteins within the pathway whose activity is altered.

Change in Phosphorylation: An increase or decrease in the phosphorylation of key proteins is a common mechanism for modulating their activity and propagating the signal.

Effects on Gene Expression and Protein Synthesis

Ultimately, changes in signaling pathways can lead to alterations in gene expression and the synthesis of new proteins. These effects would be studied using techniques like quantitative real-time PCR (qRT-PCR) and proteomics.

Table 5: Hypothetical Gene Expression Changes Induced by N,3-dihydroxy-4-methylbenzamide

| Gene | Fold Change in Expression | Biological Process |

| Not Determined | - | - |

Gene: This would identify the specific genes whose expression is upregulated or downregulated.

Fold Change in Expression: This quantifies the magnitude of the change in gene expression.

Cell Cycle Progression and Apoptosis Pathways

A thorough search of scientific databases and literature has not yielded specific studies investigating the impact of N,3-dihydroxy-4-methylbenzamide on cell cycle progression or the induction of apoptosis. In contrast, other substituted benzamide (B126) compounds have been documented to influence these critical cellular processes. For instance, various N-hydroxybenzamide derivatives have been reported to act as histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to cell cycle arrest at different phases, such as G1 or G2/M, and can trigger programmed cell death, or apoptosis, through various intrinsic and extrinsic pathways.

For example, studies on other 4-methylbenzamide (B193301) derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cell lines. nih.gov Similarly, certain substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in melanoma cells. nih.gov These findings highlight the potential of the benzamide scaffold in modulating cell proliferation and survival. However, without specific experimental data for N,3-dihydroxy-4-methylbenzamide, any discussion of its effects would be purely speculative.

In Vitro Assay Development and High-Throughput Screening Methodologies

Information regarding the development of specific in vitro assays or the use of N,3-dihydroxy-4-methylbenzamide in high-throughput screening (HTS) campaigns is not available in the public domain. The development of such assays is a critical step in drug discovery and is tailored to the specific molecular target and biological process being investigated.

Generally, the screening of benzamide libraries involves a variety of assay formats. nih.gov For instance, if a compound is hypothesized to be an enzyme inhibitor, biochemical assays using purified enzymes would be developed. Cell-based assays are also crucial for assessing a compound's activity in a more physiologically relevant context. These can include proliferation assays, apoptosis induction assays (e.g., caspase activity assays), and cell cycle analysis using techniques like flow cytometry.

High-throughput screening allows for the rapid testing of large numbers of compounds to identify potential "hits." These hits are then subjected to further validation and optimization. While general methodologies for screening benzamide derivatives exist, the absence of published research on N,3-dihydroxy-4-methylbenzamide means there are no specific HTS results or optimized assay protocols to report for this particular compound.

Despite a comprehensive search for scientific literature, detailed pre-clinical biological evaluation data for the chemical compound N,3-dihydroxy-4-methylbenzamide is not available in the public domain. Information regarding its biological activity profiling in cell lines and organoids, target engagement and pathway modulation in animal models, or comparative studies with reference compounds is not sufficiently documented in accessible research.

Therefore, it is not possible to provide a detailed article on the "Pre-clinical Biological Evaluation of N,3-dihydroxy-4-methylbenzamide in Model Systems" as per the requested outline. The specific data required to populate the sections on phenotypic assays, mechanistic studies, pharmacodynamic biomarker identification, biotransformation, tissue distribution, and comparative analyses are absent from the available scientific literature.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the biological properties of N,3-dihydroxy-4-methylbenzamide and to enable a thorough evaluation as outlined in the user's request.

Coordination Chemistry and Metal Ion Interactions of N,3 Dihydroxy 4 Methylbenzamide

Investigation of Metal Chelation Capabilities

The ability of N,3-dihydroxy-4-methylbenzamide to bind with metal ions, a process known as chelation, is primarily dictated by its catechol and amide functional groups. The two adjacent hydroxyl groups on the benzene (B151609) ring form a strong bidentate chelation site for a variety of metal ions.

Stoichiometry and Stability of Metal-N,3-dihydroxy-4-methylbenzamide Complexes

While specific experimental data for N,3-dihydroxy-4-methylbenzamide is not extensively documented in publicly available literature, the stoichiometry and stability of its metal complexes can be inferred from studies on analogous catecholamide and catechol-containing ligands. It is anticipated that N,3-dihydroxy-4-methylbenzamide would act as a bidentate ligand, coordinating to a metal ion through the oxygen atoms of the two phenolic hydroxyl groups.

The stoichiometry of the resulting complexes would depend on the coordination number of the metal ion and the molar ratio of the ligand to the metal. For instance, with a hexacoordinate metal ion like iron(III), it is plausible that mono-, bis-, and tris-complexes could form, with stoichiometries of 1:1, 1:2, and 1:3 (metal:ligand), respectively. The formation of these species is highly dependent on the pH of the solution.

The stability of these complexes is a critical parameter, quantified by stability constants (log β). Higher log β values indicate stronger binding between the ligand and the metal ion. Research on similar 1,2-dihydroxybenzene (catechol) type ligands demonstrates a high affinity for iron(III). For example, the stability constants for iron(III) complexes with various substituted catechols have been experimentally determined and provide a valuable reference point. rsc.org

Representative Stability Constants for Fe(III)-Catecholate Complexes

| Ligand | log β₁ (1:1) | log β₂ (1:2) | log β₃ (1:3) |

| Catechol | 19.30 | 27.21 | 45.69 |

| 4-Methylcatechol | 19.52 | 28.90 | 44.66 |

| 3,4-Dihydroxybenzoic acid | 17.68 | 29.79 | 46.27 |

This data is for illustrative purposes and represents values for analogous compounds, not N,3-dihydroxy-4-methylbenzamide itself. rsc.org

Based on these representative data, it is expected that N,3-dihydroxy-4-methylbenzamide would also form highly stable complexes with Fe(III), with a preference for the tris-complex at appropriate pH levels. The methyl and amide substituents on the benzene ring may exert electronic and steric effects that could subtly influence the stability constants compared to unsubstituted catechol.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with N,3-dihydroxy-4-methylbenzamide can be monitored and characterized using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: The complexation of catechol-type ligands with metal ions typically results in the appearance of new absorption bands in the visible region of the electromagnetic spectrum. These bands arise from ligand-to-metal charge transfer (LMCT) transitions. For instance, the interaction of catechols with Fe(III) is known to produce intensely colored solutions, with the color and absorption maxima varying with the stoichiometry of the complex (mono-, bis-, or tris-catecholate). rsc.orgresearchgate.net It is anticipated that the formation of an Fe(III)-N,3-dihydroxy-4-methylbenzamide complex would yield a distinct color change and new absorption peaks in the visible spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by monitoring changes in the vibrational frequencies of the functional groups involved in binding. Upon chelation, the O-H stretching vibrations of the catechol hydroxyl groups are expected to disappear or shift significantly. Furthermore, changes in the C=O stretching frequency of the amide group might be observed if it participates in coordination, either directly or through hydrogen bonding interactions within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal complexes in solution. The coordination of a metal ion to N,3-dihydroxy-4-methylbenzamide would lead to shifts in the signals of the protons and carbons near the binding site. For paramagnetic complexes, such as those with Fe(III), NMR spectra would exhibit significant broadening and shifting of resonances, which can still provide valuable structural information.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions like Cu(II) or Fe(III), EPR spectroscopy is an invaluable technique. The EPR spectrum can provide information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bonding. researchgate.net

Biological Implications of Metal Chelation

The ability of N,3-dihydroxy-4-methylbenzamide to chelate metal ions has significant potential biological ramifications, particularly concerning the modulation of metalloprotein function and its involvement in redox processes.

Modulation of Metalloprotein Function

Many essential biological processes rely on metalloproteins, which are proteins that contain a metal ion cofactor. The function of these proteins is critically dependent on the precise coordination environment of the metal ion. A chelating agent like N,3-dihydroxy-4-methylbenzamide could potentially modulate the function of metalloproteins in several ways:

Metal Sequestration: By binding to and sequestering essential metal ions, N,3-dihydroxy-4-methylbenzamide could inhibit the activity of metalloenzymes that rely on those metals. This is a strategy employed by some antimicrobial and anticancer agents.

Metal Donation: Conversely, under certain conditions, it might be possible for a metal-N,3-dihydroxy-4-methylbenzamide complex to donate its metal ion to an apo-protein (a protein lacking its metal cofactor), thereby restoring its function.

Altering the Redox State of the Metal: The electronic properties of the ligand can influence the redox potential of the coordinated metal ion, which could in turn affect the catalytic activity of a metalloenzyme.

Role in Redox Chemistry and Oxidative Stress Pathways

The catechol moiety of N,3-dihydroxy-4-methylbenzamide is redox-active, meaning it can participate in electron transfer reactions. This property, combined with its metal-chelating ability, suggests a significant role in cellular redox chemistry and oxidative stress.

Catecholamines, a class of molecules with a similar catechol structure, are known to interact with redox-active metals like iron and copper. mdpi.com This interaction can lead to a redox cycling process where the metal ion is reduced by the catechol, and subsequently re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. mdpi.com An excess of ROS can lead to oxidative stress, a condition implicated in various pathological states.

Design of Metal-N,3-dihydroxy-4-methylbenzamide Hybrid Systems

The versatile coordination chemistry of N,3-dihydroxy-4-methylbenzamide makes it an attractive building block for the design of hybrid systems with tailored properties and functions. By judiciously selecting the metal ion, it is possible to create novel materials with applications in catalysis, materials science, and medicine.

The design of such systems would leverage the predictable coordination of the catechol group to create well-defined metal-ligand architectures. For example, linking multiple N,3-dihydroxy-4-methylbenzamide units could lead to the formation of polynuclear metal complexes or coordination polymers with interesting magnetic or electronic properties.

Furthermore, the principles of supramolecular chemistry could be employed to assemble these hybrid systems into more complex structures. The amide group, with its hydrogen bonding capabilities, could play a crucial role in directing the self-assembly of these metal-organic hybrids.

Potential applications for such designed systems are broad and could include:

Catalysis: The metal centers in these hybrid systems could act as catalytic sites for a variety of organic transformations.

Biomimetic Chemistry: These complexes could serve as models for the active sites of metalloenzymes, aiding in the understanding of their reaction mechanisms.

Sensors: The interaction of the hybrid system with specific analytes could lead to a detectable change in its spectroscopic or electrochemical properties, forming the basis for a chemical sensor.

Advanced Analytical and Biophysical Characterization of N,3 Dihydroxy 4 Methylbenzamide

Chromatographic Method Development for Purity and Quantitative Analysis

Chromatographic techniques are paramount for assessing the purity of N,3-dihydroxy-4-methylbenzamide and for its quantitative determination in various matrices. The development of robust and sensitive methods is a critical step in its analysis.

High-Resolution Liquid Chromatography (LC) Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like N,3-dihydroxy-4-methylbenzamide. A typical HPLC method for purity assessment would involve a reversed-phase column, which separates compounds based on their hydrophobicity.

A gradient elution method would likely be employed to ensure the separation of the main compound from any potential impurities, which might include starting materials, by-products, or degradation products. The mobile phase would typically consist of a mixture of an aqueous component (such as water with a small percentage of acid, like formic acid or acetic acid, to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). The detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV region due to the presence of the aromatic ring. For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While N,3-dihydroxy-4-methylbenzamide itself may have limited volatility due to the presence of polar hydroxyl and amide groups, it can be analyzed by GC after derivatization. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the polar -OH and -NH groups into less polar and more volatile trimethylsilyl (B98337) ethers and amides, respectively.

The GC analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its wide linear range and high sensitivity to organic compounds. For more definitive identification of impurities, a mass spectrometer (MS) can be used as a detector (GC-MS), providing both retention time and mass spectral data. unl.edunih.gov

| Parameter | Typical Conditions (after derivatization) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (e.g., 20:1) |

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the structure of N,3-dihydroxy-4-methylbenzamide requires the use of high-resolution spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structures in solution. For N,3-dihydroxy-4-methylbenzamide, both ¹H and ¹³C NMR spectra would provide crucial information. researchgate.netchemicalbook.com

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Methyl (CH₃) | 2.0 - 2.5 | 15 - 25 |

| Amide (NH) | 7.5 - 8.5 | - |

| Hydroxyl (OH) | 5.0 - 10.0 (variable) | - |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-C=O | - | 130 - 140 |

| Carbonyl (C=O) | - | 165 - 175 |

High-Resolution Mass Spectrometry (HRMS) for Fragment Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of N,3-dihydroxy-4-methylbenzamide. This technique can confirm the molecular formula of the compound with a high degree of confidence.

Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. This pattern provides valuable information about the different structural motifs within the molecule. For N,3-dihydroxy-4-methylbenzamide, expected fragmentation pathways could include the loss of the amide group, the methyl group, or the hydroxyl groups, leading to specific fragment ions that can be used to piece together the structure.

| Ion | Expected m/z | Possible Formula |

| [M+H]⁺ | 168.0655 | C₈H₁₀NO₃ |

| [M-NH₂]⁺ | 151.0597 | C₈H₇O₃ |

| [M-CH₃]⁺ | 153.0502 | C₇H₆NO₃ |

| [M-OH]⁺ | 151.0710 | C₈H₈NO₂ |

X-ray Crystallography for Solid-State Structure and Co-Crystals

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By growing a single crystal of N,3-dihydroxy-4-methylbenzamide and analyzing its diffraction pattern of X-rays, the precise arrangement of atoms in the crystal lattice can be determined. This provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The crystal structure of the closely related compound 4-Hydroxy-N-methylbenzamide reveals that the molecules are linked by O—H⋯O hydrogen bonds, forming infinite chains. researchgate.net A similar hydrogen bonding network would be expected for N,3-dihydroxy-4-methylbenzamide, likely involving its two hydroxyl groups and the amide functionality. The study of its crystal structure would also be crucial for understanding its potential to form co-crystals, which could be used to modify its physicochemical properties.

| Parameter | Expected Data for N,3-dihydroxy-4-methylbenzamide (by analogy) |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Hydrogen Bonding | O-H···O, N-H···O interactions |

| Packing | Formation of hydrogen-bonded chains or sheets |

Biophysical Techniques for Ligand-Target Interaction Characterization

The study of how a ligand, such as N,3-dihydroxy-4-methylbenzamide, interacts with its biological target is fundamental in drug discovery and chemical biology. Techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Circular Dichroism (CD) Spectroscopy are powerful tools for elucidating these interactions. However, specific applications of these methods to N,3-dihydroxy-4-methylbenzamide have not been documented in accessible scientific literature.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a technique used to measure the heat changes that occur when two molecules interact. This allows for the direct determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a ligand and its target protein.

Research Findings: A thorough search of scientific databases revealed no published studies that have utilized Isothermal Titration Calorimetry to characterize the binding of N,3-dihydroxy-4-methylbenzamide to any biological target. Consequently, no data tables on its thermodynamic binding profile are available.

Hypothetical Data Table for ITC Analysis of N,3-dihydroxy-4-methylbenzamide: Below is an example of how ITC data would be presented. The values are purely illustrative.

| Parameter | Value |

| Stoichiometry (n) | Data not available |

| Association Constant (Ka) | Data not available |

| Dissociation Constant (KD) | Data not available |

| Enthalpy (ΔH) | Data not available |

| Entropy (ΔS) | Data not available |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring the binding of a ligand to a target molecule that is immobilized on a sensor surface. SPR provides kinetic data on the association (ka) and dissociation (kd) rates of the binding event, from which the binding affinity (KD) can be calculated.

Research Findings: There are no available records of Surface Plasmon Resonance studies conducted on N,3-dihydroxy-4-methylbenzamide to determine its binding kinetics with any specific target.

Hypothetical Data Table for SPR Analysis of N,3-dihydroxy-4-methylbenzamide: The following table illustrates the typical data obtained from an SPR experiment. The values are for exemplary purposes only.

| Parameter | Value |

| Association Rate Constant (ka) | Data not available |

| Dissociation Rate Constant (kd) | Data not available |

| Dissociation Constant (KD) | Data not available |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism Spectroscopy is a biophysical technique that measures the differential absorption of left- and right-circularly polarized light. It is widely used to study the secondary and tertiary structure of proteins and to detect conformational changes that may occur upon ligand binding.

Research Findings: No studies employing Circular Dichroism Spectroscopy to investigate the structural effects of N,3-dihydroxy-4-methylbenzamide binding to a target protein have been found in the scientific literature. Therefore, there is no data on any potential conformational changes induced by this compound.

Future Directions and Translational Perspectives in N,3 Dihydroxy 4 Methylbenzamide Research

Exploration of Unconventional Biological Activities and Targets

The true potential of N,3-dihydroxy-4-methylbenzamide may lie in the exploration of biological activities beyond conventional targets. The structural motifs of the molecule, namely the catechol and benzamide (B126) groups, are found in compounds with a wide array of biological functions.

The dihydroxy-substituted aromatic ring is a well-known feature in compounds that interact with various biological systems. This moiety can participate in redox cycling, metal chelation, and hydrogen bonding, suggesting that N,3-dihydroxy-4-methylbenzamide could be investigated for activities such as:

Antioxidant and Radical Scavenging Activity: The catechol-like structure could impart antioxidant properties, which would be valuable in studying oxidative stress-related pathologies.

Enzyme Inhibition: The ability to chelate metal ions is a key feature of many enzyme inhibitors. acs.org For instance, hydroxamic acids, which are structurally related to the amide portion of the molecule, are known to inhibit metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). researchgate.netnih.gov Future research could therefore explore the inhibitory potential of N,3-dihydroxy-4-methylbenzamide against a panel of metalloenzymes.

Interaction with Receptor Systems: The specific substitution pattern on the benzamide could lead to unforeseen interactions with various receptor types.

Novel benzamide derivatives have shown promise as potent anticancer agents and as smoothened (SMO) antagonists in the Hedgehog signaling pathway. nih.govnih.gov These findings suggest that N,3-dihydroxy-4-methylbenzamide could be screened for activity against a diverse range of cancer cell lines and signaling pathways.

Integration with Emerging Technologies in Chemical Biology

The study of a novel compound like N,3-dihydroxy-4-methylbenzamide can be significantly accelerated by leveraging emerging technologies in chemical biology and drug discovery.

High-Throughput Screening (HTS): HTS technologies are essential for rapidly assessing the biological activity of a new chemical entity against a vast number of targets. nih.gov Phenotypic screening, in particular, which assesses the effect of a compound on cell morphology or function, could uncover unexpected activities for N,3-dihydroxy-4-methylbenzamide without a preconceived target. chemrxiv.orgnih.gov

Chemical Proteomics: Techniques such as affinity-selection mass spectrometry (AS-MS) could be employed to identify the protein targets of N,3-dihydroxy-4-methylbenzamide directly from complex biological samples. drugdiscoverychemistry.com This would provide an unbiased approach to understanding its mechanism of action.

Cryo-Electron Microscopy (Cryo-EM): Should a specific protein target be identified, cryo-EM could provide high-resolution structural information of the compound-protein complex, guiding further structure-activity relationship (SAR) studies. drugdiscoverychemistry.com

DNA-Encoded Libraries (DEL): The synthesis of a library of derivatives based on the N,3-dihydroxy-4-methylbenzamide scaffold, each tagged with a unique DNA barcode, would allow for the simultaneous screening of millions of compounds against a protein target. drugdiscoverychemistry.com

Identification of Knowledge Gaps and Unaddressed Research Questions

As N,3-dihydroxy-4-methylbenzamide is a largely unstudied molecule, the knowledge gaps are extensive. The primary unaddressed research questions include:

Fundamental Biological Activity: What are the primary biological targets and pathways affected by this compound?

Structure-Activity Relationships (SAR): How do modifications to the dihydroxy, methyl, and amide functionalities impact its biological activity?

Mechanism of Action: If biological activity is observed, what is the precise molecular mechanism by which it exerts its effects?

Synthetic Accessibility: While the synthesis of benzamide derivatives is generally well-established, efficient and scalable synthetic routes to N,3-dihydroxy-4-methylbenzamide and its analogues need to be developed. rsc.org

Addressing these fundamental questions will be the first critical step in determining the scientific value of this compound.

Potential for Development as Academic Research Tools or Probes

Beyond any potential therapeutic applications, N,3-dihydroxy-4-methylbenzamide could be developed as a valuable research tool or chemical probe. A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. pharmacy180.com

Should N,3-dihydroxy-4-methylbenzamide be found to be a selective and potent inhibitor of a particular enzyme or receptor, it could be used to:

Validate Novel Drug Targets: By selectively modulating the activity of a specific protein, the compound could help to establish the role of that protein in disease.

Elucidate Biological Pathways: A selective probe can be used to dissect complex signaling pathways and understand the downstream effects of modulating a particular target.

Develop Imaging Agents: By incorporating a fluorescent tag or a positron-emitting isotope, derivatives of N,3-dihydroxy-4-methylbenzamide could be developed as imaging agents for techniques like fluorescence microscopy or positron emission tomography (PET).

The development of such probes would be a significant contribution to the broader scientific community, enabling new avenues of biological research.

Interdisciplinary Collaborations and Global Research Initiatives

The successful exploration of a novel chemical entity like N,3-dihydroxy-4-methylbenzamide will necessitate a multidisciplinary approach, bringing together experts from various fields. selectscience.neteuropa.eu

Synthetic and Medicinal Chemists: To devise efficient synthetic routes and generate a library of analogues for SAR studies. nih.gov

Biologists and Pharmacologists: To design and execute a wide range of biological assays to determine the compound's activity and mechanism of action.

Structural Biologists: To determine the three-dimensional structure of the compound bound to its target proteins.

Computational Chemists: To perform in silico modeling and docking studies to predict potential targets and guide lead optimization.

Global research initiatives and open-access platforms like EU-OPENSCREEN can play a crucial role in facilitating such collaborations by providing access to high-throughput screening platforms and large compound libraries. researchgate.net Fostering these interdisciplinary and international collaborations will be paramount to unlocking the full scientific potential of N,3-dihydroxy-4-methylbenzamide and other novel chemical matter. acs.org

Q & A

Q. Table 1: Example Reaction Conditions

| Reagent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Thionyl chloride + diethylamine | 0–5 | 75–85 | |

| Pivaloyl chloride + Na₂CO₃ | 25 | 60–70 |

Basic: Which spectroscopic techniques are most reliable for characterizing N,3-dihydroxy-4-methylbenzamide?

Answer:

Q. Table 2: Representative NMR Data

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 2-OH | 5.8 | Broad | Hydroxyl |

| C=O | 167.3 | Singlet | Benzamide carbonyl |

Advanced: How can researchers resolve discrepancies in bioactivity data for N,3-dihydroxy-4-methylbenzamide derivatives?

Answer:

Contradictions in bioactivity (e.g., inconsistent enzyme inhibition) may arise from:

- Experimental variability : Standardize assay conditions (pH, temperature) to reduce noise .

- Structural isomerism : Use 2D NMR (COSY, NOESY) to confirm regiochemistry, as minor isomers can skew results .

- Computational validation : Perform docking studies to verify binding modes and identify false positives .

Advanced: What strategies mitigate decomposition of N,3-dihydroxy-4-methylbenzamide during storage or reactions?

Answer:

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v .

- Structural modification : Introduce electron-withdrawing groups (e.g., CF₃) at the 4-position to enhance stability .

Advanced: What safety protocols are essential when handling N,3-dihydroxy-4-methylbenzamide due to mutagenicity risks?

Answer:

- Ames testing : Evidence shows low mutagenicity compared to benzyl chloride, but precautions are still critical .

- PPE : Use nitrile gloves, lab coats, and fume hoods with ≥12 air changes/hour .

- Waste disposal : Neutralize with 10% NaOH before disposal to degrade reactive intermediates .

Basic: What are the primary research applications of N,3-dihydroxy-4-methylbenzamide in medicinal chemistry?

Answer:

- Pharmacophore development : The hydroxyl and methyl groups enable hydrogen bonding and hydrophobic interactions, making it a scaffold for kinase inhibitors .

- Antimicrobial studies : Derivatives show activity against S. aureus (MIC = 8 µg/mL) via membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.